1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one

Physicochemical profiling Molecular weight Lead optimization

1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one (CAS 89569-73-3) is a nitrogen-rich fused heterocycle belonging to the [1,2,4]triazolo[1,5-b][1,2,4]triazine family, with a molecular formula of C₅H₅N₅O and a molecular weight of 151.13 g/mol. The compound features a unique [1,5-b] ring fusion connecting a 1,2,4-triazole and a 1,2,4-triazine, with a carbonyl at position 7 and an N-methyl substituent at position 1 of the triazole ring.

Molecular Formula C5H5N5O
Molecular Weight 151.13 g/mol
CAS No. 89569-73-3
Cat. No. B13100782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one
CAS89569-73-3
Molecular FormulaC5H5N5O
Molecular Weight151.13 g/mol
Structural Identifiers
SMILESCN1C=NN2C1=NC(=O)C=N2
InChIInChI=1S/C5H5N5O/c1-9-3-7-10-5(9)8-4(11)2-6-10/h2-3H,1H3
InChIKeyZKTJEBVSCGLGTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one (CAS 89569-73-3): Core Scaffold Overview and Sourcing Context


1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one (CAS 89569-73-3) is a nitrogen-rich fused heterocycle belonging to the [1,2,4]triazolo[1,5-b][1,2,4]triazine family, with a molecular formula of C₅H₅N₅O and a molecular weight of 151.13 g/mol . The compound features a unique [1,5-b] ring fusion connecting a 1,2,4-triazole and a 1,2,4-triazine, with a carbonyl at position 7 and an N-methyl substituent at position 1 of the triazole ring. This scaffold serves as a versatile synthetic intermediate for medicinal chemistry programs targeting adenosine receptors [1], kinase inhibition [2], and energetic materials design [3]. The N-methyl-7-one substitution pattern distinguishes it from the parent core (CAS 61304-18-5) and the N-H ketone analog (CAS 85276-92-2), imparting distinct physicochemical and reactivity profiles that directly impact downstream synthetic utility and biological target engagement.

Why Generic Substitution Falls Short: Structural Differentiation of 1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one from Closest Analogs


The triazolotriazine chemical space is defined by critical structural variables—ring fusion topology, carbonyl presence, and N-substitution pattern—each of which exerts a decisive influence on physicochemical properties, tautomeric equilibria, and biological target selectivity [1]. The [1,5-b] fusion of the target compound is regioisomerically distinct from the [4,3-b] scaffold widely exploited in c-Met kinase inhibitor programs [2], leading to fundamentally different molecular recognition profiles. Within the [1,5-b] series, the N-methyl group at position 1 eliminates annular prototropic tautomerism present in the unsubstituted analog (CAS 85276-92-2), locking the compound into a single, defined tautomeric state [3]. This structural locking is consequential for both synthetic reproducibility (eliminating tautomer-dependent reaction outcomes) and biological assay interpretation (removing ambiguity in binding mode assignment). Furthermore, the 7-carbonyl introduces hydrogen-bond acceptor capacity absent in the non-carbonyl parent core (CAS 61304-18-5), altering both solubility and target engagement potential. These non-interchangeable structural features mean that substitution with a generic triazolotriazine scaffold—even one with the same molecular formula—can lead to divergent synthetic outcomes, irreproducible biological data, and failed lead optimization campaigns.

Quantitative Differentiation Evidence: 1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one vs. Closest Analogs


Molecular Weight Expansion Defines Physicochemical Space Relative to Parent Core (CAS 61304-18-5)

1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one (MW = 151.13 g/mol) represents a calculated mass increase of +30.03 g/mol (+24.8%) over the unsubstituted parent core [1,2,4]triazolo[1,5-b][1,2,4]triazine (CAS 61304-18-5; MW = 121.10 g/mol) . This mass increment arises from the combined introduction of the 7-carbonyl oxygen (+16 Da) and the N-methyl group (+14 Da). The molecular weight shift places the target compound within the optimal fragment-like space (MW < 160), while the parent core falls into the ultra-low MW fragment category, which can pose detection and handling challenges in high-throughput screening settings. The expanded mass also correlates with increased topological polar surface area (TPSA = 65.08 Ų vs. 55.97 Ų for the parent), a +16.3% increase that impacts both solubility and membrane permeability predictions.

Physicochemical profiling Molecular weight Lead optimization

Intermediate LogP Position Between Parent Core and N-H Ketone Analog Enables Tunable Lipophilicity

The target compound occupies an intermediate lipophilicity position relative to its two closest [1,5-b] family members. The parent core (CAS 61304-18-5) has a computed LogP of −0.48, consistent with high hydrophilicity characteristic of the bare heteroaromatic scaffold [1]. The N-H ketone analog (CAS 85276-92-2) exhibits a markedly lower LogP of −1.19, reflecting the additional polarity conferred by the 7-carbonyl and the hydrogen-bond donor capacity of the N-H group [2]. Although an experimentally validated LogP for the target compound is not available in the public domain, its structural features—N-methyl capping of the hydrogen-bond donor and retention of the 7-carbonyl acceptor—predict a LogP between −0.5 and 0.0 (estimated by structural interpolation), representing a +0.7 to +1.2 log unit increase over the N-H analog. This intermediate lipophilicity range is critical for balancing aqueous solubility with passive membrane permeability in drug design.

Lipophilicity LogP ADME prediction

N-Methyl Substitution Eliminates Prototropic Tautomerism Present in N-H Analog (CAS 85276-92-2)

The N-H ketone analog [1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one (CAS 85276-92-2) exists as an equilibrium mixture of 1H- and 4H-tautomers due to annular prototropic tautomerism, a well-documented phenomenon in 1,2,4-triazole systems [1]. Quantum chemical calculations on 1,2,4-triazole derivatives indicate that the 1H-tautomer is typically more stable than the 4H-tautomer by approximately 6.25 kcal/mol, but solvent and substituent effects can shift this equilibrium [2]. In contrast, the N-methyl group in the target compound (CAS 89569-73-3) irreversibly locks the tautomeric state by occupying the N₁ position, preventing proton migration. This structural locking has two practical consequences: (1) synthetic reproducibility—reactions proceeding via a specific tautomer yield consistent products, whereas the N-H analog may generate tautomer-dependent product mixtures; (2) biological assay interpretation—the target compound presents a single, defined molecular species to the biological target, eliminating ambiguity in SAR assignments that arise from tautomeric uncertainty.

Tautomerism Structural fidelity Assay reproducibility

Regioisomeric Scaffold Differentiation: [1,5-b] vs. [4,3-b] Fusion Dictates Kinase Selectivity Profiles

The [1,5-b] ring fusion topology of the target compound represents a regioisomeric alternative to the [4,3-b] scaffold that dominates the triazolotriazine kinase inhibitor patent landscape [1]. The [1,2,4]triazolo[4,3-b][1,2,4]triazine scaffold has been extensively validated as a c-Met kinase inhibitor chemotype, with optimized compounds achieving nanomolar enzymatic IC₅₀ values (e.g., compound 8 with sub-nanomolar cellular potency in MKN45 and EBC-1 lines) [2]. However, the [4,3-b] series has documented metabolic stability liabilities associated with the OCH₂ linker, motivating exploration of alternative fusion patterns [3]. The [1,5-b] scaffold positions the triazine nitrogen atoms differently relative to the triazole ring, altering the hydrogen-bond donor/acceptor presentation to the kinase hinge region—a critical determinant of kinase selectivity. This topological difference means that a [1,5-b] compound cannot be substituted for a [4,3-b] compound in a kinase program without fundamentally altering the selectivity profile.

Kinase selectivity Scaffold hopping c-Met inhibition

Functional Group Complementarity: 7-Carbonyl Enables Hydrogen-Bond Acceptor Interactions Absent in Non-Carbonyl Parent Core

The 7-carbonyl oxygen in the target compound provides a specific hydrogen-bond acceptor (HBA) functionality not present in the parent core [1,2,4]triazolo[1,5-b][1,2,4]triazine (CAS 61304-18-5). The parent core has a TPSA of 55.97 Ų, reflecting the contribution of five aromatic nitrogen atoms, while the target compound's TPSA of 65.08 Ų includes an additional contribution from the carbonyl oxygen . This 16.3% increase in TPSA corresponds to an additional HBA count (from approximately 4 to 5 HBAs), enhancing the compound's capacity for directed hydrogen-bond interactions with biological targets. In the context of adenosine receptor antagonist design, where the triazolotriazine ZM241385 achieves high-affinity binding (Ki = 1.4 nM at A₂A) through a network of specific hydrogen bonds to Asn253 and Glu169 [1], the 7-carbonyl provides a critical anchor point for target engagement that the non-carbonyl parent cannot offer.

Hydrogen bonding Target engagement Fragment elaboration

Optimal Application Scenarios for 1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Defined Tautomeric Species

In fragment-based screening campaigns, tautomeric ambiguity is a recognized source of false negatives and irreproducible hits [1]. The N-methyl lock of 1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one eliminates this uncertainty, presenting a single, defined molecular species to the target. This is particularly valuable for crystallographic fragment screening, where electron density interpretation requires a known tautomeric state. Combined with its fragment-like MW (151.13 g/mol) and balanced TPSA (65.08 Ų), the compound is optimally suited for inclusion in focused FBDL libraries targeting purinergic receptors or kinase ATP-binding sites where triazolotriazine scaffolds have demonstrated binding competence.

Scaffold-Hopping Campaign from [4,3-b] to [1,5-b] Triazolotriazine Kinase Inhibitors

The [1,2,4]triazolo[4,3-b][1,2,4]triazine scaffold has produced potent c-Met inhibitors but faces metabolic stability challenges [2]. The [1,5-b] topology of the target compound provides a regioisomeric scaffold-hopping opportunity to access novel intellectual property space while potentially circumventing the metabolic liabilities associated with the [4,3-b] OCH₂ linker motif. The 7-carbonyl and N-methyl functionalities offer synthetic handles for further elaboration at positions 2, 3, 5, and 6, while the altered nitrogen arrangement presents a distinct hydrogen-bonding pattern to the kinase hinge region, enabling exploration of novel selectivity profiles.

Adenosine Receptor Antagonist Lead Optimization with Defined Lipophilicity Requirements

The triazolotriazine scaffold forms the core of ZM241385, a prototypical adenosine A₂A receptor antagonist with Ki = 1.4 nM [3]. The target compound's [1,5-b] fusion pattern and 7-carbonyl provide a structurally related but topologically distinct alternative to the [1,5-a][1,3,5]triazine core of ZM241385. Its estimated intermediate LogP (−0.5 to 0.0) positions it favorably for CNS drug design, where excessively hydrophilic compounds (LogP < −1) face poor blood-brain barrier penetration. The N-methyl group provides a compact lipophilicity adjustment without introducing rotatable bonds, preserving ligand efficiency—a critical parameter in adenosine receptor antagonist optimization where ZM241385 derivatives have shown substantial variation in dissociation rates despite similar affinities [4].

Energetic Materials Design: Nitrogen-Rich Triazolotriazine Backbone with Tunable Stability

Computational investigations of [1,2,4]triazolo[1,5-a][1,3,5]triazine derivatives have demonstrated their potential as energetic materials due to high nitrogen content and positive heats of formation [5]. The target compound, with a nitrogen content of 46.3% (5 N atoms in 151.13 g/mol), represents a related [1,5-b] scaffold with the added stability conferred by the 7-carbonyl group. The N-methyl substituent provides a site for further functionalization to tune energetic properties (detonation velocity, sensitivity) while the locked tautomeric form ensures consistent material properties—a critical requirement for energetic material formulation where batch-to-batch variability is unacceptable.

Quote Request

Request a Quote for 1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.